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An In-depth Analysis of the Pharmacokinetics and Pharmacodynamics of N30 Pharmaceuticals'
Lead Compounds

In the realm of nitric oxide (NO) signaling, the precise regulation of S-nitrosoglutathione
(GSNO) levels presents a compelling therapeutic target. N30 Pharmaceuticals has been at the
forefront of this research, developing a portfolio of small molecule inhibitors of S-
nitrosoglutathione reductase (GSNOR), the primary enzyme responsible for GSNO catabolism.
This technical guide provides a comprehensive overview of the pharmacokinetics and
pharmacodynamics of their lead investigational compounds, N6022 and N91115 (cavosonstat),
which will be used as representative examples for the "NO-30" topic. This document is
intended for researchers, scientists, and drug development professionals.

Introduction to GSNOR Inhibition

S-nitrosoglutathione reductase (GSNOR) is a key enzyme that regulates the intracellular
concentrations of S-nitrosothiols (SNOs) by catalyzing the breakdown of GSNO.[1] GSNO itself
is a critical endogenous signaling molecule that modulates a variety of physiological processes,
including bronchodilation and anti-inflammatory responses.[2][3] In several inflammatory and
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respiratory diseases, such as asthma and cystic fibrosis (CF), GSNOR activity is upregulated,
leading to depleted levels of GSNO.[4][5]

By inhibiting GSNOR, compounds like N6022 and N91115 aim to increase the bioavailability of
GSNO, thereby restoring its beneficial effects.[2] This mechanism of action offers a novel
therapeutic strategy for a range of diseases characterized by dysregulated NO signaling.[6]

Pharmacodynamics

The primary pharmacodynamic effect of N6022 and N91115 is the potent and selective
inhibition of the GSNOR enzyme. This inhibition leads to a cascade of downstream effects
aimed at mitigating disease pathology.

Mechanism of Action

N6022 and N91115 are reversible inhibitors of GSNOR.[7][8] N6022 has been characterized as
a tight-binding inhibitor that occupies the GSNO substrate binding pocket.[7] Kinetically, it
displays a mixed uncompetitive mode of inhibition towards GSNO and is uncompetitive with the
cofactor NADH.[7][8] The inhibition of GSNOR leads to an increase in intracellular GSNO
levels, which in turn enhances S-nitrosylation of target proteins, leading to a range of
therapeutic effects.[9]

Below is a diagram illustrating the core signaling pathway.
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Caption: GSNOR Inhibition Signaling Pathway.

In Vitro Potency

Both N6022 and N91115 have demonstrated potent inhibition of GSNOR in biochemical

assays. The following table summarizes their in vitro potency.
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Compound Assay IC50 Ki Reference(s)
GSNOR

N6022 o 8 nM 2.5nM [7118][10]
Inhibition
GSNOR

N91115 o 11-22 nM N/A [11]
Inhibition

Preclinical Efficacy

The pharmacodynamic effects of these GSNOR inhibitors have been evaluated in various
preclinical models of disease.

N6022: In a mouse model of ovalbumin-induced asthma, N6022 demonstrated dose-
dependent efficacy. A single intravenous dose of =0.01 mg/kg attenuated methacholine-induced
bronchoconstriction.[6] Furthermore, a dose of >0.0005 mg/kg significantly reduced eosinophil
infiltration into the lungs.[6]

N91115 (cavosonstat): In preclinical studies, N91115 was shown to increase the function of the
F508del-CFTR protein, which is the most common mutation in cystic fibrosis.[12] This
stabilizing effect is believed to prolong the function of the CFTR protein, leading to an increase
in chloride secretion.[12]

Pharmacokinetics

The pharmacokinetic profiles of N6022 and N91115 have been characterized in both preclinical
species and humans.

N6022 Pharmacokinetics

N6022 was initially developed for intravenous administration due to its low oral bioavailability.
[11]

Preclinical Pharmacokinetics (Rat): A 14-day toxicology study in Sprague-Dawley rats with
intravenous administration of N6022 revealed the following:

o Systemic exposure was greater in males than females.[13]
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» Saturation of plasma clearance was observed at the high dose (50 mg/kg/day).[13]

e The liver was identified as the major organ of elimination.[13]

Parameter Value Species Route Reference
Oral
) o 4.4% Mouse PO [6]
Bioavailability
Plasma )
37.8 mL/min/kg Mouse v [6]

Clearance (CL)

Clinical Pharmacokinetics: Phase 1 studies in healthy volunteers evaluated single, increasing
intravenous doses of N6022.[4] A subsequent proof-of-concept study in patients with mild
asthma used a 5 mg intravenous dose.[14][15]

N91115 (Cavosonstat) Pharmacokinetics

N91115 was developed as an orally bioavailable GSNOR inhibitor.[11][16]

Clinical Pharmacokinetics (Healthy Volunteers and CF Patients): Phase 1 studies
demonstrated that cavosonstat was rapidly absorbed and exhibited linear and predictable
pharmacokinetics.[16][17] Key findings include:

o Exposure was not affected by the administration of a high-fat meal.[16][17]

o Co-administration with rifampin, a potent inducer of drug metabolism and transport, did not
affect exposure.[16][17]

e The drug was well-tolerated in both healthy volunteers and CF patients.[16][18]

At the highest dose tested in CF patients, a significant reduction in sweat chloride from
baseline was observed after 28 days of treatment.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are summaries of key experimental protocols used in the evaluation of these GSNOR
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inhibitors.

GSNOR Inhibition Assay

Objective: To determine the in vitro potency (IC50) of test compounds against the GSNOR
enzyme.

Methodology:

The activity of purified recombinant GSNOR is measured by monitoring the NADH-
dependent reduction of GSNO.

e The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the
oxidation of NADH to NAD+.

o Assays are performed in a buffer system (e.g., 50 mM sodium phosphate, pH 7.4) containing
the enzyme, NADH, and varying concentrations of the inhibitor (e.g., N6022).

e The reaction is initiated by the addition of the substrate, GSNO.

e |IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

This protocol is a generalized summary based on standard biochemical practices for this
enzyme.

In Vivo Asthma Model (for N6022)

Objective: To evaluate the in vivo efficacy of GSNOR inhibitors in a model of allergic airway
inflammation and hyperresponsiveness.

Methodology:

o Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA)
emulsified in alum.

o Challenge: Following sensitization, mice are challenged with aerosolized OVA on multiple
consecutive days to induce an asthmatic phenotype.
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o Treatment: N6022 or vehicle is administered intravenously at various doses and time points
before the final assessment.

o Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed by measuring the
change in lung function (e.g., using whole-body plethysmography to determine Penh) in
response to increasing concentrations of inhaled methacholine.

 Inflammatory Cell Analysis: Bronchoalveolar lavage (BAL) is performed to collect fluid from
the lungs. The total and differential cell counts (especially eosinophils) in the BAL fluid are
determined.

This protocol is based on the description of the ovalbumin-induced asthma model used in the
evaluation of N6022.[6]

Below is a workflow diagram for the in vivo asthma model.
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(Methacholine Challenge)
Sensitization Airway Challenge Treatment ey A
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Caption: Experimental workflow for the in vivo asthma model.

Clinical Trial Protocol for N91115 in Cystic Fibrosis

Objective: To evaluate the safety, tolerability, and pharmacokinetics of N91115 in patients with
cystic fibrosis.

Methodology (Phase 1b):
o Patient Population: Adult patients with CF homozygous for the F508del-CFTR mutation.[18]

o Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
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o Treatment: Patients receive oral doses of N91115 or placebo for a specified duration (e.qg.,
28 days).

e Pharmacokinetic Sampling: Blood samples are collected at predefined time points after drug
administration to determine plasma concentrations of N91115 and its metabolites.
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.

o Safety Monitoring: Safety is assessed through the monitoring of adverse events, clinical
laboratory tests, vital signs, and electrocardiograms.

e Pharmacodynamic Assessment: Exploratory endpoints such as changes in sweat chloride
concentration are measured to assess the biological activity of the drug.[16]

This protocol is a summary of the design for the Phase 1 clinical trials of cavosonstat (N91115).
[16][18]

Conclusion

The GSNOR inhibitors N6022 and N91115, developed by N30 Pharmaceuticals, represent a
targeted approach to modulating the nitric oxide signaling pathway. Their potent and selective
inhibition of GSNOR leads to increased levels of the endogenous bronchodilator and anti-
inflammatory molecule GSNO. Preclinical and clinical studies have provided valuable insights
into their pharmacodynamic effects and pharmacokinetic profiles. While N6022 showed
promise in early studies for asthma, the orally bioavailable N91115 was advanced into later-
stage clinical trials for cystic fibrosis. Although the development of cavosonstat for CF was
discontinued due to not meeting primary endpoints in a Phase 2 trial, the data generated from
these programs provide a rich foundation for the continued exploration of GSNOR inhibition as
a therapeutic strategy for a variety of diseases.[18] This technical guide summarizes the key
findings to aid in the future research and development of this class of compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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